molecular formula C13H11FN2O3S B4419565 4-[(4-Fluorophenyl)sulfamoyl]benzamide

4-[(4-Fluorophenyl)sulfamoyl]benzamide

Cat. No.: B4419565
M. Wt: 294.30 g/mol
InChI Key: YZOKQEXDCYUXMF-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfamoyl]benzamide is an organic compound with the molecular formula C13H11FN2O3S It is a benzamide derivative that contains a fluorophenyl group and a sulfamoyl group

Preparation Methods

The synthesis of 4-[(4-Fluorophenyl)sulfamoyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with benzoyl chloride to form 4-fluorobenzamide. This intermediate is then reacted with sulfamoyl chloride to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

4-[(4-Fluorophenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include the use of organic solvents like tetrahydrofuran or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(4-Fluorophenyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, where its chemical properties can enhance performance characteristics.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved in its action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

4-[(4-Fluorophenyl)sulfamoyl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorophenyl and sulfamoyl groups, which confer distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 4-[(4-Fluorophenyl)sulfamoyl]benzamide?

The synthesis typically involves coupling a fluorinated sulfonamide intermediate with a benzamide precursor. Key steps include:

  • Sulfamoylation : Reacting 4-fluorobenzenesulfonyl chloride with aniline derivatives under basic conditions (e.g., triethylamine) in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
  • Benzamide Formation : Introducing the benzamide group via amide coupling, often using carbodiimide-based reagents (e.g., EDC/HOBt) . Optimized conditions include controlled temperatures (0–25°C) and inert atmospheres to prevent side reactions. Yield improvements are achieved by slow reagent addition and purification via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm aromatic proton environments and sulfamoyl/benzamide connectivity.
  • IR Spectroscopy : Identification of sulfonamide (S=O, ~1350 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 295.05). Discrepancies in melting points or spectral data require cross-validation using differential scanning calorimetry (DSC) for thermal properties and computational NMR shift prediction (DFT) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Factorial design evaluates multiple variables (e.g., temperature, solvent ratio, catalyst concentration) to maximize yield and purity. For example:

  • 2k^k Factorial Design : Test interactions between reaction time (12–24 hrs) and base equivalents (1–3 eq.) to identify optimal conditions.
  • Response Surface Methodology (RSM) : Model nonlinear relationships, such as solvent polarity effects on sulfamoylation efficiency. Statistical software (e.g., Minitab, Design-Expert) analyzes data to prioritize influential factors .

Q. What computational strategies predict the biological activity of this compound?

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases, tubulin) using AutoDock Vina or Schrödinger Suite. Compare results with experimental IC50_{50} values from kinase inhibition assays .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antifungal activity. Use partial least squares (PLS) regression to validate predictive models . Discrepancies between computational and experimental data may arise from solvation effects or protein flexibility, necessitating molecular dynamics (MD) simulations .

Q. How do structural modifications (e.g., sulfamoyl vs. benzamide substitution) impact pharmacokinetic properties?

  • In Vitro Assays :

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated intestinal fluid.
  • Permeability : Caco-2 cell monolayer transport studies.
  • Metabolic Stability : Incubation with liver microsomes and LC-MS quantification of parent compound.
    • SAR Insights : Fluorine at the 4-position enhances metabolic stability by reducing CYP450-mediated oxidation. Sulfamoyl groups improve solubility but may reduce membrane permeability .

Q. How should researchers resolve contradictions in experimental characterization data?

  • Reproducibility Checks : Repeat synthesis and characterization under standardized conditions.
  • Multi-Technique Validation : Combine DSC for melting point analysis with variable-temperature NMR to detect polymorphism.
  • Collaborative Databases : Cross-reference spectral data with repositories like PubChem or SciFinder to identify outliers .

Q. Methodological Frameworks

Q. What in vitro assays are recommended for evaluating anticancer activity?

  • Cell Viability : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa).
  • Apoptosis Detection : Annexin V-FITC/PI staining followed by flow cytometry.
  • Target Engagement : Western blotting for caspase-3 activation or tubulin polymerization inhibition .

Q. How can molecular modeling guide structural optimization for enhanced target selectivity?

  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., replacing fluorine with chlorine).
  • Binding Pocket Analysis : Identify hydrophobic regions (e.g., ATP-binding pockets) using PyMOL or Chimera.
  • ADMET Prediction : Use SwissADME or ADMETLab to prioritize analogs with favorable toxicity profiles .

Properties

IUPAC Name

4-[(4-fluorophenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3S/c14-10-3-5-11(6-4-10)16-20(18,19)12-7-1-9(2-8-12)13(15)17/h1-8,16H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOKQEXDCYUXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[(4-Fluorophenyl)sulfamoyl]benzamide
4-[(4-Fluorophenyl)sulfamoyl]benzamide
4-[(4-Fluorophenyl)sulfamoyl]benzamide
4-[(4-Fluorophenyl)sulfamoyl]benzamide
4-[(4-Fluorophenyl)sulfamoyl]benzamide
4-[(4-Fluorophenyl)sulfamoyl]benzamide

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